8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Oxa-4-azaspiro[4.5]decane: Used in various chemical syntheses.
1-Oxa-8-azaspiro[4.5]decane: Investigated for its potential biological activities.
Uniqueness
8-Ethyl-1-oxa-4,8-diazaspiro[45]decane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2O/c1-2-11-6-3-9(4-7-11)10-5-8-12-9/h10H,2-8H2,1H3 |
InChI Key |
QLWLRKLKAKCDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)NCCO2 |
Origin of Product |
United States |
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